![molecular formula C12H13N5 B12425123 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterated derivative of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterium labeling helps in the study of metabolic pathways and the identification of proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of high-purity deuterium sources and advanced purification techniques ensures the production of high-quality deuterated compounds suitable for research purposes.
化学反応の分析
Types of Reactions
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted imidazoquinoxaline compounds.
科学的研究の応用
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several applications in scientific research:
Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in the study of metabolic pathways and protein identification.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate or a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and bioavailability, making it a valuable tool in studying metabolic processes. The compound may interact with enzymes, receptors, or other proteins, affecting their function and providing insights into their roles in various biological processes.
類似化合物との比較
Similar Compounds
- 1,6,7-Trimethyl-1
特性
分子式 |
C12H13N5 |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
6,7-dimethyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)/i3D3 |
InChIキー |
GLLXPOZOEKDRLU-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C(=N3)C)C)N=C1N |
正規SMILES |
CC1=NC2=CC3=C(C=C2N=C1C)N(C(=N3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



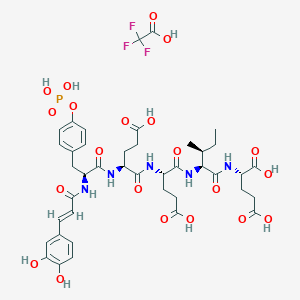
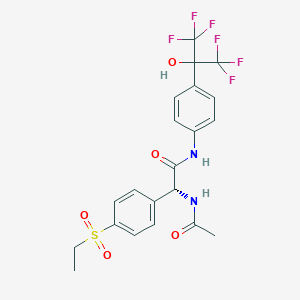

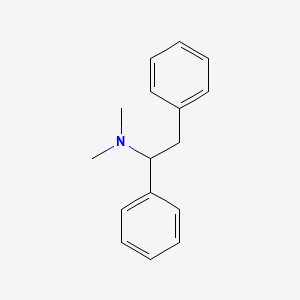
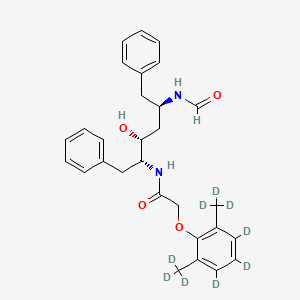
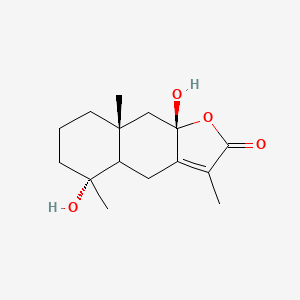

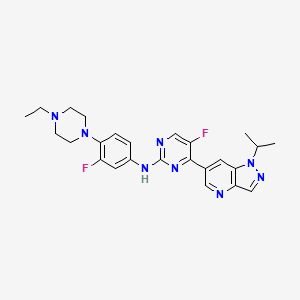
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
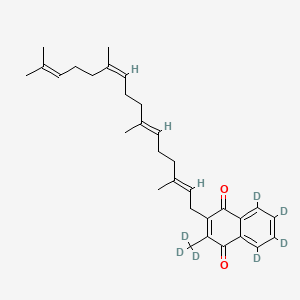

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

